molecular formula C10H6Cl2N2O2 B13390755 Methyl 2,4-dichloroquinazoline-6-carboxylate

Methyl 2,4-dichloroquinazoline-6-carboxylate

Cat. No.: B13390755
M. Wt: 257.07 g/mol
InChI Key: DKWGYAUXRGKJSS-UHFFFAOYSA-N
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Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2,4-dichloroquinazoline-6-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets may vary depending on the specific application and derivative of the compound .

Biological Activity

Methyl 2,4-dichloroquinazoline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a quinazoline core with two chlorine substituents at the 2 and 4 positions and a carboxylate group at the 6 position. Its molecular formula is C10H6Cl2N2O2C_{10}H_{6}Cl_{2}N_{2}O_{2} with a molecular weight of approximately 257.07 g/mol.

Biological Activities

1. Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound and its derivatives. These compounds have shown efficacy against various cancer cell lines through different mechanisms:

  • Inhibition of Tumor Growth: Research indicates that derivatives of this compound can inhibit tumor growth in colorectal cancer models by targeting the PI3K/Akt/mTOR signaling pathway .
  • Cell Cycle Arrest: A study reported that treatment with certain quinazoline derivatives led to cell death in dividing cells, particularly affecting the G2/M phase of the cell cycle, which is crucial for mitosis .

2. Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. Preliminary findings suggest that it may exhibit significant effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation and survival, thereby inducing apoptosis in cancer cells .
  • Receptor Modulation: It can modulate receptor activity, influencing cellular signaling pathways that regulate growth and apoptosis.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Methyl 2-chloroquinazoline-7-carboxylateSingle chlorine substitutionAnticancer activity
2,4-DichloroquinazolineSimilar core structureAntimicrobial properties
Quinazoline-7-carboxylateNo chlorine substitutionsGeneral pharmacological interest

This compound stands out due to its unique combination of chlorine substituents which enhances its biological activity compared to structurally similar compounds.

Case Studies

Case Study 1: In Vivo Efficacy Against Colorectal Cancer

In a controlled study involving colorectal cancer models, this compound derivatives were administered to assess their impact on tumor growth. Results indicated a statistically significant reduction in tumor size compared to control groups, supporting their potential as therapeutic agents against colorectal cancer .

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated effective inhibition of bacterial growth at low concentrations (MIC values), suggesting its utility in developing new antimicrobial therapies.

Properties

IUPAC Name

methyl 2,4-dichloroquinazoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O2/c1-16-9(15)5-2-3-7-6(4-5)8(11)14-10(12)13-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWGYAUXRGKJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(N=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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